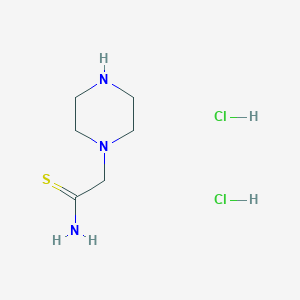

2-Piperazin-1-ylethanethioamidedihydrochloride

Description

2-Piperazin-1-ylethanethioamidedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

Molecular Formula |

C6H15Cl2N3S |

|---|---|

Molecular Weight |

232.17 g/mol |

IUPAC Name |

2-piperazin-1-ylethanethioamide;dihydrochloride |

InChI |

InChI=1S/C6H13N3S.2ClH/c7-6(10)5-9-3-1-8-2-4-9;;/h8H,1-5H2,(H2,7,10);2*1H |

InChI Key |

UIOWPSMRJGVTJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=S)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-ylethanethioamidedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of 2-Piperazin-1-ylethanethioamidedihydrochloride with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-ylethanethioamidedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

2-Piperazin-1-ylethanethioamidedihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Piperazin-1-ylethanethioamidedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Piperazin-1-ylethanethioamidedihydrochloride can be compared with other similar compounds, such as:

2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit significant biological activity and are used in various therapeutic applications.

Piperacillin: A penicillin antibiotic that shares some structural similarities and is used to treat bacterial infections.

The uniqueness of 2-Piperazin-1-ylethanethioamidedihydrochloride lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for research and development in multiple fields.

Biological Activity

2-Piperazin-1-ylethanethioamidedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing on recent research findings and case studies.

- IUPAC Name : 2-Piperazin-1-ylethanethioamide dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂S

- CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of 2-Piperazin-1-ylethanethioamidedihydrochloride can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including those similar to 2-Piperazin-1-ylethanethioamidedihydrochloride, exhibit significant antimicrobial properties. A study focusing on piperazine-based compounds demonstrated their effectiveness against various bacterial strains, with some derivatives showing IC50 values in low micromolar ranges .

2. Antiviral Properties

Piperazine derivatives have been evaluated for their antiviral activities, particularly against HIV. A related compound, N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, showed potent anti-HIV activity with IC50 values at nanomolar levels . While specific data on 2-Piperazin-1-ylethanethioamidedihydrochloride is limited, its structural similarities suggest potential antiviral applications.

3. Cytotoxicity and Cancer Therapeutics

The cytotoxic effects of piperazine-linked compounds have been extensively studied. For instance, derivatives such as piperazine-linked 1,8-naphthalimide exhibited promising cytotoxicity against breast cancer cell lines (4T1), leading to viability reductions below 80% at specific concentrations . The mechanism often involves DNA intercalation and inhibition of topoisomerase II.

The mechanisms by which 2-Piperazin-1-ylethanethioamidedihydrochloride exerts its biological effects may include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or proliferation.

- Membrane Permeability : The structural characteristics of piperazine derivatives often enhance their ability to permeate cellular membranes, facilitating their action within target cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives against common pathogens. The results indicated that certain modifications to the piperazine ring could significantly enhance antibacterial activity. This suggests that 2-Piperazin-1-ylethanethioamidedihydrochloride may also possess similar properties pending empirical validation.

Case Study 2: Anticancer Potential

In a recent investigation into piperazine-based anticancer agents, compounds were tested against multiple cancer cell lines. The findings revealed that structural modifications could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.